molecular formula C21H39NO4 B1264664 3-[(Tetradec-5-enoyl)oxy]-4-(trimethylazaniumyl)butanoate CAS No. 835598-21-5

3-[(Tetradec-5-enoyl)oxy]-4-(trimethylazaniumyl)butanoate

Cat. No.: B1264664
CAS No.: 835598-21-5
M. Wt: 369.5 g/mol
InChI Key: NNCBVXBBLABOCB-UHFFFAOYSA-N
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Description

cis-5-Tetradecenoylcarnitine is a long-chain unsaturated acylcarnitine that plays an essential role in mitochondrial fatty acid metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation, a critical process for energy production . This compound is an ester of carnitine and cis-5-tetradecenoic acid and is classified within the broad family of acylcarnitines, which are vital for cellular energy homeostasis . The major research and diagnostic value of cis-5-Tetradecenoylcarnitine lies in its role as a sensitive and specific metabolic biomarker. It is the most characteristic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency, an inherited disorder of fatty acid oxidation . Elevated levels of this acylcarnitine in blood or plasma are also associated with other metabolic conditions, including mitochondrial trifunctional protein deficiency, insulin resistance in type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and chronic heart failure . Research indicates that high concentrations of long-chain acylcarnitines like cis-5-Tetradecenoylcarnitine in the postprandial state can serve as markers of insulin resistance, potentially due to the hormone's impaired ability to regulate fatty acid metabolism in muscle and heart tissue . Furthermore, altered levels are observed in other nutritive disorders such as obesity . The synthesis of this and other long-chain acylcarnitines is mediated by the enzyme carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane . This product is intended for research applications only, including metabolomic studies, the investigation of mitochondrial dysfunction, the development of diagnostic assays for inborn errors of metabolism, and research into the molecular mechanisms of insulin resistance and cardiovascular diseases. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

835598-21-5

Molecular Formula

C21H39NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3-tetradec-5-enoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3

InChI Key

NNCBVXBBLABOCB-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Biosynthetic and Catabolic Pathways of Cis 5 Tetradecenoylcarnitine

Endogenous Formation and Precursors

The primary route for the formation of cis-5-Tetradecenoylcarnitine is through the breakdown of larger fatty acids within the body. This endogenous production distinguishes it from other isomers that may be obtained from dietary sources.

Origin from Oleate Oxidation Pathways

Cis-5-Tetradecenoylcarnitine is an intermediate product of the mitochondrial beta-oxidation of oleic acid, a common monounsaturated fatty acid in the body. The process of beta-oxidation involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. However, with oleoyl-CoA as a substrate, the process can be incomplete. This incomplete oxidation of oleic acid can lead to the accumulation of specific intermediates. While the direct precursor is 5-cis-tetradecenoyl-CoA, the accumulation of its trans isomer, 5-trans-tetradecenoyl-CoA, has been observed to be converted to 5-trans-tetradecenoylcarnitine, allowing the partially degraded fatty acid to exit the mitochondria nih.govresearchgate.net. This highlights a mechanism for handling incompletely oxidized fatty acid intermediates.

Differentiation from Myristoleoylcarnitine (cis-9) and other C14:1-Carnitine Isomers

It is crucial to distinguish cis-5-Tetradecenoylcarnitine from its isomers, particularly myristoleoylcarnitine (cis-9-tetradecenoylcarnitine). The key differentiator lies in their origin. Cis-5-Tetradecenoylcarnitine is endogenously produced from the oxidation of oleate. In contrast, myristoleoylcarnitine is derived from myristoleic acid, a fatty acid that is typically obtained from the diet.

The differentiation of C14:1 carnitine isomers is significant in the diagnosis of certain metabolic disorders. For instance, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the ratio of C14:1 to other acylcarnitines, such as C12:1 and C16, is a valuable diagnostic marker nih.govscienceopen.com. Elevated levels of C14:1 acylcarnitine can be indicative of this and other long-chain fatty acid oxidation disorders nih.govscienceopen.comaphl.orgresearchgate.netnih.gov. The specific isomer present can provide clues about the underlying metabolic dysfunction.

Peroxisomal Metabolic Contributions

Peroxisomes play a critical role in the metabolism of fatty acids, including the processing of C14:1 acylcarnitines. Their involvement becomes particularly important when mitochondrial fatty acid oxidation is compromised.

Peroxisomal Fatty Acid Beta-Oxidation Dynamics

Peroxisomes are equipped with their own beta-oxidation machinery, which is distinct from the mitochondrial system. While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, peroxisomes specialize in the breakdown of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids aocs.orgwikipedia.orgencyclopedia.pubnih.gov. The peroxisomal beta-oxidation pathway involves a different set of enzymes compared to its mitochondrial counterpart aocs.org. This pathway is not directly coupled to ATP synthesis in the same way as mitochondrial oxidation wikipedia.orgmdpi.com. Instead, the shortened acyl-CoAs produced in peroxisomes are often transported to the mitochondria for complete oxidation mdpi.com.

Role of Peroxisomal Enzymes, including Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) and D-Bifunctional Protein (HSD17B4), in C14:1 Acylcarnitine Processing

Two key enzymes in the peroxisomal beta-oxidation pathway are Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH), also known as L-bifunctional protein, and D-bifunctional protein (HSD17B4) researchgate.net. These enzymes catalyze the second and third steps of peroxisomal beta-oxidation.

EHHADH (L-bifunctional protein): This enzyme is primarily involved in the beta-oxidation of straight-chain fatty acids and has been shown to be essential for the production of medium-chain dicarboxylic acids nih.gov. EHHADH possesses 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and delta 3, delta 2-enoyl-CoA isomerase activities uniprot.org. Studies on mice with a deficiency in EHHADH have shown alterations in the acylcarnitine profile, highlighting its role in fatty acid metabolism researchgate.net. While EHHADH is active towards enoyl-CoA esters of straight-chain fatty acids, its specific role in the metabolism of cis-5-tetradecenoylcarnitine is an area of ongoing research nih.gov. However, it is known to play a prominent role in the oxidation of long-chain dicarboxylic acids nih.gov.

HSD17B4 (D-bifunctional protein): This enzyme also has enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is crucial for the beta-oxidation of very long-chain fatty acids uniprot.org. HSD17B4 and EHHADH have opposite chiral specificity in their enzymatic reactions uniprot.org.

The coordinated action of these and other peroxisomal enzymes allows for the processing of a wide range of fatty acid substrates, including unsaturated acyl-CoAs that can be precursors to C14:1 acylcarnitines.

Peroxisomal Acylcarnitine Production in the Context of Mitochondrial Fatty Acid Oxidation Deficiencies

In situations where mitochondrial fatty acid beta-oxidation is impaired, such as in carnitine palmitoyltransferase 2 (CPT2) deficiency, peroxisomes can act as a compensatory metabolic pathway nih.govmssm.eduresearchgate.net. When the entry of long-chain fatty acids into the mitochondria is blocked, these fatty acids can be redirected to peroxisomes for initial breakdown nih.govmssm.eduresearchgate.net. This peroxisomal oxidation can generate medium-chain acylcarnitines that can then be transported to the mitochondria for further metabolism, bypassing the defective CPT2 step researchgate.netnih.gov.

Studies on fibroblasts from patients with CPT2 and carnitine-acylcarnitine translocase (CACT) deficiencies have shown that the oxidation of lauric acid (C12:0) is partially carried out in peroxisomes, leading to the production of C10-carnitine nih.govmssm.eduresearchgate.net. This demonstrates that when the mitochondrial carnitine shuttle is deficient, peroxisomes contribute to acylcarnitine production nih.govmssm.eduresearchgate.net. This compensatory mechanism is crucial for metabolizing straight medium- and long-chain fatty acids in cases of mitochondrial fatty acid oxidation disorders nih.govmssm.eduresearchgate.net. The accumulation of long-chain acylcarnitines is a hallmark of these disorders, and understanding the contribution of peroxisomes to the acylcarnitine pool is essential for diagnosis and management nih.govmdpi.comresearchgate.netnih.gov.

Mechanistic Crosstalk and Metabolic Interplay between Peroxisomes and Mitochondria

Peroxisomes and mitochondria are metabolically linked organelles that share crucial roles in fatty acid metabolism. scirp.org While both contain pathways for beta-oxidation, they have different substrate specificities and physiological goals. nih.gov Mitochondria are the primary site for the beta-oxidation of the bulk of dietary short-, medium-, and long-chain fatty acids to generate ATP. nih.govresearchgate.net In contrast, peroxisomes specialize in the initial breakdown of substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs), branched-chain fatty acids like pristanic acid, and bile acid intermediates. wjgnet.comnih.gov

The interplay between these organelles is essential for the complete oxidation of these specific fatty acids. frontiersin.org Peroxisomes perform an initial chain-shortening beta-oxidation, but they cannot oxidize the resulting acyl-CoAs to completion. frontiersin.org The end products of peroxisomal beta-oxidation, which include acetyl-CoA, propionyl-CoA, and chain-shortened acyl-CoAs, must be transported to the mitochondria for their final oxidation in the Krebs cycle and respiratory chain. researchgate.netfrontiersin.org

This transport of metabolites is a critical point of crosstalk. The chain-shortened fatty acids can be exported from peroxisomes as acylcarnitine esters, facilitated by peroxisomal carnitine acyltransferases. nih.govnih.gov Therefore, while cis-5-Tetradecenoylcarnitine is predominantly associated with mitochondrial fatty acid oxidation, its precursor, a longer-chain fatty acid, may first undergo processing within the peroxisome. The resulting tetradecenoyl-CoA intermediate can then be transferred to the mitochondrion, potentially as its carnitine conjugate, for subsequent beta-oxidation. This cooperative processing highlights the seamless metabolic integration between peroxisomes and mitochondria. nih.gov

Mitochondrial Fatty Acid Oxidation Integration

The primary role of cis-5-Tetradecenoylcarnitine is to facilitate the transport of its corresponding fatty acyl group, cis-5-tetradecenoic acid, into the mitochondrial matrix for energy production through beta-oxidation. hmdb.ca This process is fundamental for energy homeostasis, particularly during periods of fasting or sustained exercise. nih.gov

Carnitine-Dependent Transport Mechanisms in Fatty Acid Oxidation

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. nih.govmhmedical.com To overcome this barrier, cells utilize a specialized transport system known as the carnitine shuttle. youtube.com This shuttle system is essential for moving long-chain fatty acids from the cytoplasm into the mitochondrial matrix where beta-oxidation occurs. nih.govcocukmetabolizma.com cis-5-Tetradecenoylcarnitine is a central molecule in this transport mechanism.

The process involves three key proteins:

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs (like cis-5-tetradecenoyl-CoA) into their corresponding acylcarnitine esters. mhmedical.comnih.gov This reaction involves transferring the acyl group from coenzyme A to carnitine, forming cis-5-Tetradecenoylcarnitine. cocukmetabolizma.com

Carnitine-Acylcarnitine Translocase (CACT): This carrier protein is embedded in the inner mitochondrial membrane. mhmedical.com It acts as an antiporter, moving cis-5-Tetradecenoylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine, which is moved out to the intermembrane space. nih.gov

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner surface of the inner mitochondrial membrane, CPT2 reverses the action of CPT1. mhmedical.comcocukmetabolizma.com It transfers the cis-5-tetradecenoyl group from carnitine back to a molecule of mitochondrial coenzyme A, reforming cis-5-tetradecenoyl-CoA within the matrix. The released carnitine is then transported back to the intermembrane space by CACT for reuse. cocukmetabolizma.com

This tightly regulated shuttle ensures that long-chain fatty acids are delivered to the mitochondrial matrix for their subsequent catabolism. nih.gov

Table 1: Key Proteins of the Carnitine Shuttle System
ProteinLocationFunction
Carnitine Palmitoyltransferase 1 (CPT1)Outer Mitochondrial MembraneConverts cis-5-tetradecenoyl-CoA to cis-5-Tetradecenoylcarnitine. mhmedical.comnih.gov
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports cis-5-Tetradecenoylcarnitine into the matrix in exchange for free carnitine. mhmedical.com
Carnitine Palmitoyltransferase 2 (CPT2)Inner Mitochondrial Membrane (Matrix Side)Converts cis-5-Tetradecenoylcarnitine back to cis-5-tetradecenoyl-CoA inside the matrix. mhmedical.comcocukmetabolizma.com

Involvement in Long-Chain Fatty Acid Beta-Oxidation Cycles

Once cis-5-tetradecenoyl-CoA is regenerated inside the mitochondrial matrix, it enters the beta-oxidation spiral. This is a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons during each cycle, producing acetyl-CoA, FADH₂, and NADH. However, the presence of a cis double bond, as in cis-5-tetradecenoyl-CoA, requires the action of auxiliary enzymes because the standard enzymatic machinery can only process trans double bonds.

The beta-oxidation of cis-5-tetradecenoyl-CoA proceeds as follows:

First Two Cycles: The first two rounds of beta-oxidation occur normally, as the double bond does not interfere with the enzymes. Each cycle yields one molecule of acetyl-CoA, FADH₂, and NADH. This shortens the original 14-carbon chain to a 10-carbon chain with a cis-double bond now at the third carbon position (cis-3-decenoyl-CoA).

Isomerization: The intermediate, cis-3-decenoyl-CoA, cannot be hydrated by the next enzyme in the cycle, enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required. This isomerase repositions the double bond, converting the cis-3-decenoyl-CoA into trans-2-decenoyl-CoA.

Completion of Beta-Oxidation: The resulting trans-2-decenoyl-CoA is a standard substrate for the remaining enzymes of the beta-oxidation pathway. It can now re-enter the spiral and be completely oxidized through subsequent cycles until the entire chain is broken down into acetyl-CoA molecules.

Elevated blood levels of cis-5-Tetradecenoylcarnitine (C14:1) can be an important diagnostic marker for certain inherited metabolic disorders, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, indicating a blockage in the beta-oxidation pathway. hmdb.canih.gov

Table 2: Enzymes in the Beta-Oxidation of cis-5-Tetradecenoyl-CoA
EnzymeStepFunction
Acyl-CoA DehydrogenaseCycles 1 & 2Introduces a trans double bond between carbons 2 and 3.
Enoyl-CoA HydrataseCycles 1 & 2Adds water across the double bond.
3-Hydroxyacyl-CoA DehydrogenaseCycles 1 & 2Oxidizes the hydroxyl group to a keto group.
ThiolaseCycles 1 & 2Cleaves the chain to release acetyl-CoA.
Δ³,Δ²-enoyl-CoA isomeraseAfter Cycle 2Converts the resulting cis-3-decenoyl-CoA to trans-2-decenoyl-CoA, allowing beta-oxidation to continue.

Biological Functions and Mechanistic Roles of Cis 5 Tetradecenoylcarnitine

Contribution to Systemic Energy Homeostasis, particularly during Catabolic States

Mitochondrial fatty acid oxidation (FAO) is a cornerstone of systemic energy homeostasis, especially during catabolic states such as fasting or prolonged exercise when the body relies on fat stores for fuel. nih.gov Cis-5-Tetradecenoylcarnitine, as an intermediate of this process, is intrinsically linked to the body's ability to manage energy balance.

Elevated levels of cis-5-Tetradecenoylcarnitine in the blood are often indicative of a disruption in energy homeostasis, signaling that the FAO pathway is impaired or overloaded. hmdb.canih.gov This is particularly evident in certain inborn errors of metabolism. For instance, an elevated level of cis-5-tetradecenoylcarnitine is a key diagnostic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder that impairs the breakdown of long-chain fatty acids. hmdb.canih.gov In such conditions, the accumulation of this and other acylcarnitines reflects the metabolic block. This disruption in mitochondrial energy production can contribute to the severe symptoms associated with these disorders, including hepatopathy and cardiomyopathy. nih.gov

Furthermore, altered concentrations of cis-5-Tetradecenoylcarnitine are associated with broader metabolic disturbances. It is considered a marker for mitochondrial dysfunction in diabetes and has been found at elevated levels in individuals with nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. hmdb.canih.gov These conditions represent states of metabolic stress where energy homeostasis is significantly challenged.

Table 1: Conditions Associated with Altered cis-5-Tetradecenoylcarnitine Levels

ConditionObservationImplication for Energy HomeostasisReferences
VLCAD Deficiency Significantly elevated blood levelsDirect marker of impaired fatty acid oxidation and energy production hmdb.canih.gov
Type 2 Diabetes Elevated levels; marker of mitochondrial dysfunctionIndicates inefficient fuel utilization and metabolic stress hmdb.canih.gov
Insulin Resistance Elevated levels in blood/plasmaReflects a mismatch between fatty acid supply and oxidation hmdb.ca
Nonalcoholic Fatty Liver Disease (NAFLD) Elevated levels in blood/plasmaSuggests disrupted hepatic lipid metabolism hmdb.ca
Isolated Systolic Hypertension Significantly increased serum levelsPoints to underlying metabolic dysregulation in cardiovascular disease nih.gov

Participation in Fatty Acid Catabolism and Overall Lipid Metabolism

Cis-5-Tetradecenoylcarnitine is a key participant in the catabolism of fatty acids. It is not typically derived from dietary sources but is an endogenous metabolite produced from the oxidation of oleate. kuleuven.be The general pathway involves the esterification of a fatty acyl-CoA, in this case, cis-5-tetradecenoyl-CoA, to carnitine by the enzyme carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. hmdb.ca The resulting cis-5-Tetradecenoylcarnitine is then transported across the inner mitochondrial membrane, where CPT2 converts it back to cis-5-tetradecenoyl-CoA for entry into the β-oxidation spiral. nih.gov

Research comparing the metabolism of cis and trans isomers has shown that cis-5-tetradecenoyl-CoA is an efficient substrate for long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the β-oxidation pathway. researchgate.netebi.ac.uk This underscores its role as a normal intermediate in the breakdown of specific unsaturated fatty acids.

Interestingly, under conditions where mitochondrial FAO is inhibited or deficient, peroxisomes can contribute to acylcarnitine production. kuleuven.be Studies suggest that the in vivo accumulation of non-dietary acylcarnitines like cis-5-Tetradecenoylcarnitine, when mitochondrial function is compromised, is likely mediated by peroxisomal oxidation. kuleuven.be This highlights its position within the broader network of lipid metabolism, with alternative pathways compensating for defects in the primary mitochondrial process.

Table 2: Metabolic Profile of cis-5-Tetradecenoylcarnitine

AttributeDescriptionReferences
Classification Long-chain acylcarnitine hmdb.ca
Chemical Formula C₂₁H₃₉NO₄ nih.gov
Endogenous Origin Derived from the oxidation of oleate kuleuven.be
Primary Function Transport of a C14:1 fatty acid into mitochondria for β-oxidation hmdb.canih.gov
Alternative Pathway Can be produced via peroxisomal oxidation when mitochondrial FAO is impaired kuleuven.be

Potential Modulatory Actions on Cellular Signaling Pathways

Beyond their role as simple transport molecules, acylcarnitines are emerging as potential signaling molecules that can modulate cellular pathways, particularly under conditions of metabolic stress.

The accumulation of long-chain acylcarnitines, including cis-5-Tetradecenoylcarnitine, is increasingly linked to the induction of cellular stress. unil.ch When the rate of fatty acid influx into the mitochondria exceeds the capacity of the β-oxidation pathway, these intermediates build up. This accumulation can disrupt mitochondrial membrane function and energy metabolism, leading to cellular stress, inflammation, and even apoptosis. unil.ch

Elevated cis-5-Tetradecenoylcarnitine is considered a marker of mitochondrial dysfunction, a state intrinsically linked to increased production of reactive oxygen species (ROS) and oxidative stress. nih.govnih.gov In skeletal muscle, its elevation has been noted as a marker of altered β-oxidation that contributes to myopathy, a condition associated with endoplasmic reticulum (ER) stress and the unfolded protein response. biorxiv.org Some research also suggests that acylcarnitines can activate pro-inflammatory signaling pathways, further contributing to cellular stress responses. nih.gov

A significant area of research is the interaction between acylcarnitine accumulation and insulin signaling, particularly in skeletal muscle, a key tissue for glucose homeostasis. In states of insulin resistance, there is often a mismatch between the delivery of fatty acids to muscle mitochondria and the capacity of the TCA cycle and oxidative phosphorylation to completely oxidize them. nih.gov This leads to the buildup of incompletely oxidized lipid derivatives, including acylcarnitines. nih.gov

Studies have demonstrated that the accumulation of long-chain acylcarnitines can have direct inhibitory effects on the insulin signaling cascade in cultured muscle cells. nih.gov This increased intracellular content is thought to serve as a feedback inhibition mechanism on insulin action. hmdb.ca High concentrations of long-chain acylcarnitines in the fed state are markers of insulin resistance, arising from insulin's failure to suppress CPT1-dependent fatty acid transport into the mitochondria of muscle and heart tissue. hmdb.ca Therefore, cis-5-Tetradecenoylcarnitine, as a member of this class, is implicated in the molecular mechanisms that link lipid overload to the development of insulin resistance in muscle.

Analytical and Research Methodologies for Cis 5 Tetradecenoylcarnitine Studies

Advanced Mass Spectrometry-Based Quantification Techniques

Mass spectrometry stands as a cornerstone for the analysis of acylcarnitines due to its high sensitivity and specificity. Various hyphenated mass spectrometry techniques are employed for the quantitative and qualitative analysis of cis-5-Tetradecenoylcarnitine.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of acylcarnitines, including cis-5-Tetradecenoylcarnitine, in biological matrices. researchgate.net This method offers high resolution and rapid separation, which is critical for distinguishing between isomeric forms of acylcarnitines. nih.govtcsedsystem.edu In the context of cis-5-Tetradecenoylcarnitine studies, UPLC-MS/MS allows for its precise quantification in complex samples such as plasma and dried blood spots. researchgate.net The methodology typically involves the butylation of acylcarnitines followed by chromatographic separation on a C18 column with gradient elution. nih.gov The subsequent detection by tandem mass spectrometry in the positive electrospray ionization mode provides excellent sensitivity and specificity. nih.gov This technique is particularly valuable in newborn screening and the diagnosis of inborn errors of metabolism where accurate quantification of specific acylcarnitines is essential. researchgate.netnih.gov

Table 1: UPLC-MS/MS Method Parameters for Acylcarnitine Analysis

Parameter Description
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column Ethylene-bridged hybrid C18
Mobile Phase Gradient elution with organic and aqueous phases
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Tandem Mass Spectrometry (MS/MS)

| Sample Types | Dried blood spots, plasma |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a high-throughput technique widely used for acylcarnitine profiling in various biological samples, including umbilical cord blood and postmortem specimens. nih.govscispace.com This method is instrumental in newborn screening programs for the detection of fatty acid oxidation disorders and organic acidemias. nih.govnih.gov Acylcarnitine profiling by ESI-MS/MS can identify abnormal concentrations of specific acylcarnitines, such as cis-5-Tetradecenoylcarnitine, which may be indicative of underlying metabolic disorders. hmdb.ca The analysis is often performed on dried blood spots and involves the butylation of the acylcarnitines. The resulting butyl esters are then introduced into the mass spectrometer, and specific precursor-to-product ion transitions are monitored to quantify individual acylcarnitines. nih.gov While this method is powerful for screening, chromatographic separation is sometimes necessary to differentiate between isomers. nih.gov

Untargeted metabolomics aims to measure as many small molecules as possible in a biological sample, providing a global snapshot of the metabolome. nih.gov This approach is valuable for the discovery and characterization of novel metabolites and for identifying unexpected metabolic perturbations. In the study of cis-5-Tetradecenoylcarnitine, untargeted metabolomics using high-resolution mass spectrometry, such as Orbitrap-based platforms, coupled with liquid chromatography can reveal its presence and alterations in its levels under different physiological or pathological conditions. nih.gov Data processing involves complex bioinformatic tools for peak picking, alignment, and metabolite identification against spectral databases. osti.gov This methodology has been successfully applied to identify changes in acylcarnitine profiles, including long-chain species, in various disease states. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for cis-5-Tetradecenoylcarnitine Analysis

Technique Primary Application Key Advantages Key Limitations
UPLC-MS/MS Quantitative analysis High resolution, isomer separation Lower throughput than direct infusion
ESI-MS/MS High-throughput profiling Fast, suitable for screening May not separate isomers without chromatography

| Untargeted Metabolomics | Discovery and characterization | Global metabolite profiling, hypothesis generation | Complex data analysis, semi-quantitative without standards |

In Vitro Cellular Models for Metabolic Investigations

In vitro cellular models are indispensable tools for investigating the metabolic pathways involving cis-5-Tetradecenoylcarnitine, allowing for controlled experiments to dissect molecular mechanisms.

Genetically modified cell lines, particularly those created using CRISPR-Cas9 technology, offer a powerful platform to study the function of specific genes and proteins in metabolic pathways. nih.govnih.gov Human Embryonic Kidney 293 (HEK-293) cells are frequently used for their ease of culture and transfection. researchgate.neturl.edu By knocking out or modifying genes encoding enzymes or transporters involved in fatty acid oxidation, researchers can investigate the impact on cis-5-Tetradecenoylcarnitine metabolism. These engineered cell lines are valuable for studying the interactions between organelles, such as mitochondria and peroxisomes, in the processing of long-chain fatty acids. For instance, creating a knockout of a specific acyl-CoA dehydrogenase could lead to the accumulation of cis-5-Tetradecenoylcarnitine, providing insights into the function of that enzyme.

Fibroblasts derived from both humans and mice are well-established models for studying fatty acid oxidation (FAO) disorders. nih.govnih.gov These cells can be cultured and used to investigate the entire FAO pathway, from fatty acid uptake to the final cleavage of acetyl-CoA. researchgate.net Studies comparing fibroblasts from healthy individuals and patients with specific FAO defects, or from wild-type and knockout mouse models, have been instrumental in understanding the pathophysiology of these disorders. nih.govnih.gov In the context of cis-5-Tetradecenoylcarnitine, incubating these fibroblast models with its precursor fatty acid, cis-5-tetradecenoic acid, allows for the direct measurement of its metabolism and the identification of any blockages in the FAO pathway. The analysis of acylcarnitine profiles in the culture medium of these cells provides a direct readout of the metabolic state. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
cis-5-Tetradecenoylcarnitine
Acetyl-CoA

Cultured Muscle Cell Systems for Mechanistic Elucidation

Cultured muscle cell systems, such as murine C2C12 myotubes and primary human myotubes, serve as vital in vitro models for dissecting the specific molecular mechanisms influenced by acylcarnitines like cis-5-Tetradecenoylcarnitine. These systems allow for controlled experiments to investigate the direct effects of elevated long-chain acylcarnitines on muscle cell physiology, which is particularly relevant as skeletal muscle is a primary site for fatty acid oxidation and a significant source of whole-body acylcarnitine production. nih.gov

Research using these models has focused on the link between the accumulation of long-chain acylcarnitines, incomplete fatty acid β-oxidation, and the development of insulin (B600854) resistance. nih.gov Studies have demonstrated that treating myotubes with long-chain acylcarnitines can induce cellular stress, inflammation, and impairments in insulin signaling pathways. nih.govnih.gov For instance, exposing differentiated C2C12 myotubes to various long-chain acylcarnitines, such as C14 and C16 carnitines, results in a dose-dependent increase in the production of the inflammatory myokine Interleukin-6 (IL-6) and a rise in markers associated with cell permeability and death. nih.gov These findings suggest that acylcarnitine accumulation, a condition that can include elevated cis-5-Tetradecenoylcarnitine, may directly contribute to the pathologies seen in metabolic disorders by activating stress and inflammatory responses within muscle cells. nih.gov

By providing a controlled environment, these cell culture models enable researchers to isolate the effects of specific acylcarnitines from the systemic influences present in whole organisms, thereby offering clear insights into the cellular pathways perturbed by these metabolites.

Preclinical Animal Models in vivo Research

In vivo research utilizing preclinical animal models is indispensable for understanding the systemic impact of altered cis-5-Tetradecenoylcarnitine levels and for assessing the function of metabolic pathways under physiological and pathological conditions.

Genetically Modified Mouse Models (e.g., Ehhadh KO, Hsd17b4 KO, LCAD−/−, VLCAD−/−) for Peroxisomal and Mitochondrial Function Assessment

Genetically modified mouse models are fundamental tools for investigating inborn errors of metabolism where specific acylcarnitines accumulate. By knocking out genes that encode key enzymes in fatty acid oxidation, researchers can replicate the metabolic profiles of human diseases and study their consequences.

LCAD−/− and VLCAD−/− Models: The Long-Chain Acyl-CoA Dehydrogenase (LCAD) knockout (KO) mouse is particularly relevant for studying C14:1 acylcarnitines. The LCAD−/− mouse exhibits a serum acylcarnitine profile that closely mirrors human Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), with a significant accumulation of C14:1-carnitine. nih.gov While the Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) KO mouse is a genetic model for VLCADD, its acylcarnitine profile shows a buildup of longer-chain species like C16 and C18 acylcarnitines. nih.gov These models are crucial for studying how the accumulation of long-chain acylcarnitines, including cis-5-Tetradecenoylcarnitine, contributes to pathologies such as cardiomyopathy and energy dysregulation. nih.gov

Ehhadh KO and Hsd17b4 KO Models: The Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase (Ehhadh) and 17-beta-Hydroxysteroid Dehydrogenase type 4 (Hsd17b4) knockout models are used to assess the role of peroxisomal β-oxidation. EHHADH, also known as L-bifunctional protein, is essential in the metabolism of medium-chain dicarboxylic acids. nih.govnih.gov Studies on Ehhadh KO mice have specifically measured the proportion of cis-5-tetradecenoylcarnitine, providing direct evidence of its connection to peroxisomal function. researchgate.net Research has shown that under metabolic stress, the absence of these enzymes leads to distinct changes in the plasma acylcarnitine profile, highlighting the interconnectedness of peroxisomal and mitochondrial fatty acid metabolism. researchgate.net

The table below summarizes findings from a study where Ehhadh KO and Hsd17b4 KO mice were subjected to metabolic stress, illustrating the utility of these models in acylcarnitine research.

ModelConditionKey Acylcarnitine FindingsReference
Ehhadh KO Overnight food withdrawal + L-aminocarnitineIncreased proportion of cis-5-tetradecenoylcarnitine relative to myristoleoylcarnitine (cis-9 C14:1). researchgate.net
Hsd17b4 KO 8-hour food withdrawal + L-aminocarnitineSignificant increase in C14-carnitine concentrations compared to wild-type mice. researchgate.net

Pharmacological Intervention Models for Induced Metabolic Perturbations (e.g., L-AC, etomoxir)

Pharmacological models involve treating wild-type or genetically modified animals with inhibitors of fatty acid metabolism to induce acute metabolic changes. This approach allows for the study of metabolic flexibility and the consequences of sudden pathway inhibition.

Etomoxir (B15894): This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria. researchgate.net By blocking CPT1, etomoxir prevents the oxidation of long-chain fatty acids, leading to the accumulation of upstream metabolites, including long-chain acylcarnitines. researchgate.net This induced state mimics the biochemical signature of certain fatty acid oxidation disorders and is used to study the resulting toxicities and metabolic derangements.

L-aminocarnitine (L-AC): L-AC is another inhibitor of mitochondrial fatty acid oxidation. It is used experimentally to create a metabolic stress condition that reveals underlying differences in metabolic pathways, particularly in genetically modified models. researchgate.net For example, treating Ehhadh KO mice with L-AC exacerbates the metabolic phenotype and leads to a significant accumulation of specific acylcarnitines, including isomers of C14:1-carnitine. researchgate.net

The data below illustrates the effect of pharmacological inhibitors on acylcarnitine profiles in genetically modified mice.

ModelPharmacological AgentObserved Effect on C14:1-carnitineReference
Ehhadh KO EtomoxirIncreased plasma concentrations of C14-carnitines. researchgate.net
Ehhadh KO L-aminocarnitineAltered the proportion of cis-5-tetradecenoylcarnitine within the total C14:1-carnitine pool. researchgate.net

These pharmacological intervention models are powerful tools for investigating the acute consequences of impaired fatty acid oxidation and the subsequent accumulation of specific metabolites like cis-5-Tetradecenoylcarnitine.

Pathophysiological Relevance and Metabolic Dysregulation of Cis 5 Tetradecenoylcarnitine

Associations with Inherited Disorders of Fatty Acid Oxidation

cis-5-Tetradecenoylcarnitine plays a crucial role as a biomarker in the diagnosis of certain inherited metabolic disorders, particularly those affecting the mitochondrial beta-oxidation of long-chain fatty acids. Its accumulation in bodily fluids is a key indicator of enzymatic defects that prevent the normal breakdown of fats for energy.

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a rare autosomal recessive disorder that impairs the body's ability to break down long-chain fatty acids. frontiersin.org This impairment leads to a bottleneck in the metabolic pathway, causing the accumulation of specific acylcarnitines. The primary marker for VLCAD deficiency is an elevated level of C14:1 acylcarnitine (tetradecenoylcarnitine) in the blood. frontiersin.org

Newborn screening programs widely use the measurement of tetradecenoylcarnitine (C14:1) in dried blood spots to detect VLCAD deficiency. mdpi.comnih.gov In this disorder, the enzyme VLCAD, which is responsible for the initial step in the beta-oxidation of fatty acids with a chain length of 14 to 18 carbons, is deficient. aap.org This deficiency leads to the accumulation of C14 to C18 acylcarnitines, with cis-5-tetradecenoylcarnitine being a particularly specific marker. aap.org The major long-chain fatty acids that accumulate in VLCAD deficiency are cis-5-tetradecenoic acid and myristic acid. nih.gov These accumulating metabolites can disrupt mitochondrial bioenergetics and calcium balance in the heart. nih.govmdpi.com

To improve the accuracy of newborn screening and reduce false-positive results, the ratio of C14:1 to other acylcarnitines, such as acetylcarnitine (C2), is often used as a secondary marker. mdpi.comnih.gov Research has also explored the utility of ratios of C14:1 to medium-chain acylcarnitines (C10, C8, and C6) as effective markers for reducing false-positive rates in newborn screening for VLCAD deficiency. nih.gov

Acylcarnitine Markers in VLCAD Deficiency Newborn Screening

MarkerDescriptionClinical Significance
C14:1 (cis-5-Tetradecenoylcarnitine)Primary biomarker for VLCAD deficiency.Elevated levels are a strong indicator of the disorder. frontiersin.org
C14:1/C2 RatioRatio of tetradecenoylcarnitine to acetylcarnitine.Used as a secondary marker to increase the specificity of screening. mdpi.com
C14:1/Medium-Chain Acylcarnitine Ratios (C10, C8, C6)Ratios of tetradecenoylcarnitine to decanoylcarnitine, octanoylcarnitine, and hexanoylcarnitine.Shown to be effective in reducing false-positive results. nih.gov

Carnitine Palmitoyltransferase II (CPT2) deficiency is another inherited disorder of long-chain fatty acid oxidation. nih.gov This condition prevents the body from utilizing certain fats for energy, especially during periods of fasting. medlineplus.gov CPT2 deficiency is categorized into three main forms: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a myopathic form. nih.gov While the primary biochemical markers for CPT2 deficiency are elevated levels of long-chain acylcarnitines like C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine), elevated concentrations of C12-carnitine are also sometimes observed. nih.gov Studies on fibroblasts from individuals with CPT2 deficiency have shown significantly elevated extracellular levels of C10- and C12-carnitine. mssm.eduexlibrisgroup.comresearchgate.net

While mitochondria are the primary sites for the beta-oxidation of most fatty acids, peroxisomes also play a crucial role in lipid metabolism. nih.gov Peroxisomes are responsible for the oxidation of very-long-chain fatty acids, branched-chain fatty acids, and bile acid intermediates. nih.govresearchgate.net In situations where mitochondrial fatty acid oxidation is impaired, such as in CPT2 deficiency, peroxisomes can act as a compensatory pathway. mssm.eduexlibrisgroup.comresearchgate.net

When the carnitine shuttle, which transports long-chain fatty acids into the mitochondria, is defective, these fatty acids can be partially oxidized in peroxisomes. mssm.eduexlibrisgroup.comresearchgate.net This peroxisomal beta-oxidation can help to metabolize the accumulating fatty acids, although this process is not as efficient as mitochondrial oxidation and can lead to the formation of different acylcarnitine intermediates. mssm.eduexlibrisgroup.comresearchgate.net For instance, in CPT2 deficient cells, the accumulation of C10-carnitine suggests an extramitochondrial pathway for the oxidation of lauric acid, which has been shown to be a product of peroxisomal beta-oxidation. mssm.eduexlibrisgroup.comresearchgate.net This highlights the metabolic crosstalk between mitochondria and peroxisomes in maintaining cellular energy homeostasis, especially under pathological conditions. nih.gov

Altered Metabolic Profiles in Systemic Conditions

Alterations in the plasma levels of cis-5-tetradecenoylcarnitine are not limited to inherited metabolic disorders. They are also observed in various systemic conditions, reflecting broader metabolic dysregulation.

Plasma acylcarnitine profiles, including levels of cis-5-tetradecenoylcarnitine, can be influenced by changes in body weight and fatty acid metabolism. Elevated levels of long-chain acylcarnitines can be a physiological result of the increased breakdown of fats (lipolysis) that occurs during fasting or significant weight loss. nih.govresearchgate.net This can sometimes lead to false-positive results in newborn screening for VLCAD deficiency in infants experiencing significant postnatal weight loss. nih.govnih.gov

The dynamics of free fatty acids (FFAs) in the plasma are closely linked to acylcarnitine levels. L-carnitine is essential for the transport and oxidation of FFAs in the mitochondria. nih.gov In conditions of increased FFA availability, such as obesity and insulin (B600854) resistance, alterations in acylcarnitine metabolism can occur. nih.gov

Emerging evidence suggests a link between acylcarnitine profiles and cardiovascular health. A nationwide metabolomics study in a large Iranian population found that after adjusting for various potential confounding factors, C14:1 (tetradecenoylcarnitine) was one of five metabolites that were significant risk markers for stage 2 hypertension. nih.gov

Furthermore, a preliminary study investigating plasma acetyl-carnitine chain concentrations in patients with epicardial artery disease compared to a control group found significant differences in the levels of several acylcarnitines. nih.gov Among them, the plasma concentration of cis-5-tetradecenoylcarnitine was noted to be different between the two groups. nih.gov

Differential Concentrations of cis-5-Tetradecenoylcarnitine in Systemic Conditions

ConditionObservationPotential Implication
Weight Reduction/FastingElevated plasma C14:1 levels. nih.govresearchgate.netReflects increased lipolysis and fatty acid oxidation. Can be a source of false-positives in newborn screening. nih.govnih.gov
Stage 2 HypertensionIdentified as a significant risk marker. nih.govSuggests a potential role of altered fatty acid metabolism in the pathophysiology of hypertension.
Epicardial Artery DiseaseDifferential plasma concentrations compared to controls. nih.govMay indicate a link between acylcarnitine metabolism and coronary artery disease.

Metabolic Responses to Acute Hypoxic Exercise and Recovery

The metabolic impact of acute exercise under hypoxic (low oxygen) conditions reveals significant shifts in energy substrate utilization, particularly in lipid metabolism. Research into the metabolomic response in adult males subjected to acute hypoxic exercise has identified cis-5-Tetradecenoylcarnitine as a responsive metabolite. This long-chain acylcarnitine is involved in the transport of fatty acids into the mitochondria for beta-oxidation.

During a study involving one hour of exercise at 75% of maximum oxygen uptake (VO2max), researchers observed distinct changes in the levels of cis-5-Tetradecenoylcarnitine. In response to exercise in both hypoxic and normoxic (normal oxygen) conditions, there was a significant increase in this metabolite. Specifically, exercise in hypoxia resulted in a 3.86-fold increase, while exercise in normoxia led to a 4.31-fold increase. This indicates a heightened mobilization and transport of fatty acids to meet the energy demands of the exercise, regardless of oxygen availability.

Interestingly, the recovery phase following the exercise bout showed a marked decrease in cis-5-Tetradecenoylcarnitine levels. Three hours post-exercise, the levels of this acylcarnitine dropped significantly. Following hypoxic exercise, there was a -2.37-fold change, and after normoxic exercise, a -2.23-fold change was recorded. This suggests a rapid utilization of the mobilized fatty acids or a swift return to metabolic homeostasis after the cessation of exercise. The study highlighted that while both hypoxic and normoxic exercise activate lipid metabolism pathways, the immediate metabolic response of cis-5-Tetradecenoylcarnitine to the exercise itself and the subsequent recovery period follows a similar pattern of increase and decrease in both conditions. mdpi.com

Table 1: Fold Change of cis-5-Tetradecenoylcarnitine During Exercise and Recovery


ConditionFold Change vs. Pre-exercise
Post-Hypoxic Exercise3.86
Post-Normoxic Exercise4.31
3h Recovery (Hypoxia)-2.37
3h Recovery (Normoxia)-2.23

Related Metabolites in Disease Mechanisms

The metabolic reprogramming of cancer cells is a critical hallmark of carcinogenesis, often involving alterations in fatty acid oxidation (FAO) to meet increased energy and biosynthetic demands. Long-chain acylcarnitines, which are essential for transporting fatty acids into the mitochondria, are frequently implicated in these altered metabolic pathways. While direct research specifically naming 3-Hydroxy-cis-5-tetradecenoylcarnitine in papillary thyroid carcinoma (PTC) and bladder cancer is limited, studies on the broader class of acylcarnitines provide significant insights into its potential role.

In papillary thyroid carcinoma , metabolomic analyses have revealed distinct differences in carnitine metabolism between cancerous and benign thyroid nodules. Studies have observed increased serum concentrations of medium- and long-chain acylcarnitines in patients with PTC compared to those with benign conditions. nih.gov This elevation suggests a reliance on FAO for energy. The lipidomic profile is considered a relevant window for identifying biomarkers related to thyroid cancer, with numerous acylcarnitines showing increased levels in PTC patient samples. nih.govmdpi.com This general upregulation of long-chain acylcarnitines points towards a systemic metabolic shift that could involve specific molecules like 3-Hydroxy-cis-5-tetradecenoylcarnitine.

Similarly, in bladder cancer , alterations in the carnitine-acylcarnitine metabolic pathway have been noted. An increase in various acylcarnitines is associated with the higher energy requirements of rapidly proliferating cancer cells, which turn to FAO for fuel. mdpi.com Research has identified significant changes in the carnitine-acylcarnitine pathway in urine samples from bladder cancer patients when compared to healthy controls. researchgate.net The general consensus is that aberrant metabolic pathways, including fatty acid β-oxidation, are central to bladder cancer's progression, suggesting that key transport molecules like long-chain acylcarnitines are likely dysregulated. mdpi.com

Table 2: General Acylcarnitine Alterations in Papillary Thyroid and Bladder Cancer ```html

Cancer TypeObserved Alteration in Acylcarnitine ProfilePotential Implication
Papillary Thyroid CarcinomaIncreased serum levels of medium- and long-chain acylcarnitines. nih.govIncreased reliance on fatty acid oxidation for energy production.
Bladder CancerIncreased content of acylcarnitines in biofluids. mdpi.comMeeting higher energy demands of cancer cells through FAO.

Table of Mentioned Compounds

Q & A

Q. What are the optimal methodologies for detecting and quantifying cis-5-Tetradecenoylcarnitine in biological samples?

  • Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying cis-5-Tetradecenoylcarnitine. Key parameters include a mass-to-charge ratio (m/z) of 370.2952 and a retention time of 9.4 minutes in positive ionization mode. Normalization using quantile-quantile (Q-Q) plots ensures data consistency in large-scale metabolomic studies .

Q. How do dietary interventions influence plasma cis-5-Tetradecenoylcarnitine levels?

  • Methodological Answer : Controlled trials using randomized crossover designs (e.g., low-calorie diets vs. protein overfeeding) reveal that cis-5-Tetradecenoylcarnitine levels are sensitive to macronutrient composition. For example, weight loss increases its concentration, while protein intake modulates acyl-carnitine profiles. Metabolomic workflows should include pre- and post-intervention urine/blood sampling, paired with multivariate regression to adjust for confounders like baseline metabolic health .

Q. What experimental designs are suitable for initial biomarker validation of cis-5-Tetradecenoylcarnitine in metabolic diseases?

  • Methodological Answer : Case-control studies with age- and sex-matched cohorts are foundational. For diabetic kidney disease, supplementary Q-Q plots (as in Figure 25 of ) should validate normalization steps. Power calculations must account for effect sizes (e.g., fold changes of -1.7 in 2,4-D exposure models) and p-value thresholds (e.g., p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in cis-5-Tetradecenoylcarnitine data across nutritional and toxicological studies?

  • Methodological Answer : Meta-analytic frameworks (e.g., Cochrane systematic review protocols) should stratify results by study type (e.g., murine vs. human), exposure duration, and metabolic context. For instance, 2,4-D exposure reduces cis-5-Tetradecenoylcarnitine in mice (-1.7-fold, p=0.031), while dietary protein overfeeding elevates it. Sensitivity analyses must address confounding variables like gut microbiome perturbations or β-oxidation efficiency .

Q. What mechanistic studies are needed to link cis-5-Tetradecenoylcarnitine to mitochondrial dysfunction in diabetes?

  • Methodological Answer : Isotope tracing (e.g., ¹³C-labeled carnitine derivatives) in in vitro mitochondrial assays can track β-oxidation flux. Longitudinal human studies should correlate cis-5-Tetradecenoylcarnitine levels with HbA1c and insulin resistance indices. Animal models (e.g., db/db mice) with tissue-specific carnitine palmitoyltransferase-1 (CPT1) knockouts can isolate mitochondrial contributions .

Q. How can multi-omics integration improve the specificity of cis-5-Tetradecenoylcarnitine as a biomarker for neurodegenerative diseases?

  • Methodological Answer : Combine metabolomic data (e.g., elevated long-chain acyl-carnitines in Alzheimer’s disease) with proteomic markers (e.g., tau phosphorylation) and lipidomic profiles. Machine learning pipelines should prioritize features like cis-5-Tetradecenoylcarnitine’s m/z and retention time, validated in independent cohorts. Cross-species comparisons (e.g., sheep milk metabolomes) may reveal conserved pathways .

Q. What statistical approaches are critical for analyzing cis-5-Tetradecenoylcarnitine’s role in cohort studies with high inter-individual variability?

  • Methodological Answer : Mixed-effects models account for repeated measures (e.g., dietary interventions). For genome-wide association studies (GWAS), cis-5-Tetradecenoylcarnitine levels should be adjusted for population stratification and batch effects. False discovery rate (FDR) correction is essential when testing multiple acyl-carnitines .

Methodological Recommendations

  • Sample Preparation : Use EDTA plasma or urine stored at -80°C to prevent acyl-carnitine degradation.
  • Instrument Calibration : Include internal standards (e.g., d3-myristoleoylcarnitine) to correct for matrix effects .
  • Ethical Reporting : Disclose conflicts of interest, especially in studies funded by dietary or pharmaceutical entities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.